molecular formula C11H11BrO4 B1344209 Dimethyl 3-(bromomethyl)phthalate CAS No. 24129-04-2

Dimethyl 3-(bromomethyl)phthalate

Cat. No. B1344209
CAS RN: 24129-04-2
M. Wt: 287.11 g/mol
InChI Key: YWVKACMYFGVPAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds is a topic of interest in the field of organic chemistry due to their applications in various chemical reactions and as intermediates in the production of other compounds. For instance, the synthesis of bromo[tri-α-(2,4-dimethyl-3-pentyloxy)subphthalocyanine]boron complex has been achieved and characterized by various analytical techniques, indicating the feasibility of synthesizing complex brominated phthalocyanines with potential nonlinear optical (NLO) properties . Additionally, the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, has been reported using environmentally benign methods, suggesting that similar approaches could be applied to synthesize dimethyl 3-(bromomethyl)phthalate .

Molecular Structure Analysis

The molecular structure of brominated compounds significantly influences their physical and chemical properties. For example, the cone-shaped molecular structure and heavy-atom substitution in the subphthalocyanine complex mentioned in one of the papers contribute to its strong NLO properties . This implies that the molecular structure of dimethyl 3-(bromomethyl)phthalate, particularly the presence of the bromomethyl group, could also impart unique properties that may be beneficial for specific applications.

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. The paper discussing the synthesis of (Z)-dimethyl α-(bromomethyl)fumarate demonstrates its efficiency as a precursor for the synthesis of 3-substituted itaconic acid esters and 2-alkyl 3-carbomethoxy-β-lactams . This indicates that dimethyl 3-(bromomethyl)phthalate could similarly serve as an intermediate in the synthesis of other valuable chemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalates and their derivatives are crucial for their practical applications. The photolysis of phthalic acid esters, such as DMP, has been studied, revealing the formation of various products and suggesting a potential for chemical transformations under UV light exposure . This could be relevant for understanding the stability and degradation pathways of dimethyl 3-(bromomethyl)phthalate. Additionally, the solubility behavior of triorganotin bromides synthesized from compounds containing dimethylamino groups indicates that the solubility properties of organotin compounds can be manipulated, which may also be applicable to the solubility properties of dimethyl 3-(bromomethyl)phthalate .

Scientific Research Applications

Industrial Applications and Environmental Presence

Dimethyl 3-(bromomethyl)phthalate, as part of the larger group of phthalates, finds extensive use in industrial processes. Phthalates, including dimethyl phthalate (DMP), are mainly used as plasticizers in various plastic products to increase flexibility and softness. These compounds are prevalent in consumer products, flooring, wall coverings, food contact applications, and even in medical devices (Hauser & Calafat, 2005). Due to their widespread use, phthalates have been detected in various environmental samples such as atmospheric particulate matter, fresh water, sediments, and soil (Gao & Wen, 2016).

Biodegradation Studies

Significant research has been conducted on the biodegradation of phthalates. Studies have shown that fungal strains like Fusarium sp. and Trichosporon sp., isolated from mangrove sediments, can degrade dimethyl phthalate esters (DMPEs). These fungi transform DMPEs into monomethyl phthalate or phthalate acid, though they do not completely mineralize these compounds (Luo et al., 2012).

Removal in Wastewater Treatment Processes

Phthalates like DMP are removed efficiently during wastewater treatment processes. The combination of various treatment technologies, such as anaerobic treatment and membrane bioreactors, can significantly enhance the removal efficiency of phthalates from wastewater (Gao & Wen, 2016).

Potential Toxicity and Interactions

Research on the toxicity of phthalates like DMP has revealed their potential to interact with biological molecules. For instance, the interaction between DMP and trypsin, a digestive enzyme, in vitro, has been studied to understand the toxicological effects of DMP. These studies show that DMP can bind to and inhibit the activity of trypsin, leading to significant conformational changes in the enzyme (Wang, Zhang, & Wang, 2015).

Safety And Hazards

Phthalates, including Dimethyl 3-(bromomethyl)phthalate, are known to be harmful to human health. They can cause reproductive disorders and are particularly harmful to children. Safety measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and ensuring adequate ventilation .

Future Directions

There is a growing concern about the environmental and health impacts of phthalates, including Dimethyl 3-(bromomethyl)phthalate. Future research should focus on reducing exposure to phthalates, finding safer alternatives, and improving methods for degrading phthalates in the environment .

properties

IUPAC Name

dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)8-5-3-4-7(6-12)9(8)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVKACMYFGVPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334427
Record name Dimethyl 3-(bromomethyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-(bromomethyl)phthalate

CAS RN

24129-04-2
Record name Dimethyl 3-(bromomethyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3-methyl-phthalic dimethyl ester (12.1 g, 57.9 mmol) and N-bromosuccinimide (12.4 g, 69.5 mmol) in acetonitrile (150 mL) was heated at 70° C. (oil bath), while a 200 W light bulb situated 2 cm away was shining on the reaction mixture overnight. The resulting mixture was cooled and concentrated. The residue was dissolved in ethyl acetate (150 mL), washed with water (3×50 mL) and brine (50 mL), and dried (MgSO4). Solvent was removed in vacuo, and the residue was purified by flash chromatography (SiO2, Hexane:EtOAc 8:2) to give 3-bromomethyl-phthalic dimethyl ester (13.9 g, 83%) as a solid: 1H NMR (CDCl3) δ 7.94-7.90 (dd, J=1.1 and 7.9 Hz, 1H), 7.65-7.62 (dd, J=1.0 and 6.9 Hz, 1H), 7.47 (t, J=7.8H, 1H), 4.54 (s, 2H), 3.97 (s, 3H), 3.90 (s, 3H).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PM Hershberger, E Sugarman, P Maloney… - Probe Reports from …, 2015 - ncbi.nlm.nih.gov
Obesity is associated with a wide range of public health and economic problems throughout diverse demographic groups. As there is a high incidence of insulin resistance and type-2 …
Number of citations: 3 www.ncbi.nlm.nih.gov

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